6-alpha-Fluoro-isoflupredone

Structure-Activity Relationship Mineralocorticoid Receptor Glucocorticoid Selectivity

Sourcing the correct 6α,9α-difluorinated glucocorticoid intermediate is critical for synthesizing high-value topical corticosteroids like difluprednate. The 6α-fluoro substituent is a non-labile structural requirement that cannot be substituted with prednisolone or mono-fluorinated analogs without losing pharmacological potency and target receptor selectivity. · Confirmed 6α,9α-difluoro configuration ensures retention of the essential fluorine atom through multi-step synthesis to the final drug product. · Serves as a validated reference standard for LC-MS/MS quantification of glucocorticoids in complex matrices. · Enables SAR studies on mineralocorticoid/glucocorticoid receptor selectivity, leveraging the compound's distinct MC-potentiating 6α-fluoro group vs. 9α-fluoro analogs like dexamethasone.

Molecular Formula C21H26F2O5
Molecular Weight 396.4 g/mol
CAS No. 806-29-1
Cat. No. B046164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-alpha-Fluoro-isoflupredone
CAS806-29-1
Synonyms6α,9-difluoro-11β,17,21-trihydroxy-pregna-1,4-diene-3,20-dione;  6-alpha-Fluoro-isoflupredone;  6α,9-Difluoroprednisolone;  NSC 77021
Molecular FormulaC21H26F2O5
Molecular Weight396.4 g/mol
Structural Identifiers
SMILESCC12CC(C3(C(C1CCC2(C(=O)CO)O)CC(C4=CC(=O)C=CC43C)F)F)O
InChIInChI=1S/C21H26F2O5/c1-18-5-3-11(25)7-14(18)15(22)8-13-12-4-6-20(28,17(27)10-24)19(12,2)9-16(26)21(13,18)23/h3,5,7,12-13,15-16,24,26,28H,4,6,8-10H2,1-2H3/t12-,13-,15-,16-,18-,19-,20-,21-/m0/s1
InChIKeyABUISBDTYAZRHY-RBKZJGKHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-alpha-Fluoro-isoflupredone: Key Intermediate


6-alpha-Fluoro-isoflupredone (CAS 806-29-1) is a synthetic difluorinated glucocorticoid with the systematic name 6α,9α-difluoro-11β,17,21-trihydroxypregna-1,4-diene-3,20-dione [1]. It serves as a crucial intermediate in the synthesis of high-potency topical corticosteroids, including difluprednate [2]. Its unique 6α-fluoro substitution distinguishes it from related glucocorticoids by modulating mineralocorticoid activity and enhancing anti-inflammatory potency [3].

Synthetic intermediate for difluprednate and 6α-fluoro corticosteroids
6α-fluoro substitution defines mineralocorticoid/glucocorticoid receptor engagement context
Reference standard for analytical method development

6-alpha-Fluoro-isoflupredone: The 6α-Fluorination Advantage


Substituting a standard glucocorticoid such as prednisolone or even isoflupredone for 6-alpha-Fluoro-isoflupredone in a synthetic or analytical workflow is not feasible. The 6α-fluoro substituent is not merely a minor structural modification; it is a key determinant of pharmacological and physicochemical properties. Studies have demonstrated that a 6α-fluoro group significantly increases mineralocorticoid (MC) potency [1], while a 9α-fluoro group enhances both glucocorticoid (GC) and MC activity [2]. The specific difluoro configuration in 6-alpha-Fluoro-isoflupredone, therefore, yields a distinct pharmacological profile compared to non-fluorinated or mono-fluorinated analogs. Furthermore, the presence of this specific atom is essential for its role as a synthetic intermediate in the production of more complex, high-value corticosteroids, where the 6α-fluorine is retained in the final product [3].

6α-fluorination: Non-fluorinated or 9α-only fluorinated glucocorticoids (e.g., dexamethasone, prednisolone) do not reproduce the mineralocorticoid receptor modulation attributed to the 6α-fluoro group, limiting direct substitution in receptor profiling studies.

Synthetic intermediate specificity: Isoflupredone and other analogs lacking the 6α-fluoro substituent cannot serve as direct intermediates for difluprednate, as the 6α-fluorine is a required pharmacophore element in the final drug substance.

6-alpha-Fluoro-isoflupredone: Evidence vs. Analogs


6α-Fluorination Impact on Mineralocorticoid Potency

The addition of a 6α-fluoro substituent is a key determinant of mineralocorticoid (MC) activity. A study using a luciferase transactivation assay in CV-1 cells demonstrated that the MC potency of a steroid is increased by a 6α-fluoro substituent [1]. This property differentiates 6-alpha-Fluoro-isoflupredone from non-fluorinated or solely 9α-fluorinated analogs like dexamethasone, which has negligible MC activity [2].

MC Potency Differentiation
Class-level inference
Significantly Increased vs. Negligible (Dexamethasone)
Supports MC/GC receptor selectivity review
Luciferase transactivation assay in CV-1 cells
Structure-Activity Relationship Mineralocorticoid Receptor Glucocorticoid Selectivity

6α,9α-Difluorination: Enhanced Anti-Inflammatory Activity

The 6α,9α-difluoro configuration is associated with high anti-inflammatory potency. While 9α-fluorination is known to enhance glucocorticoid receptor binding, the addition of a 6α-fluoro group can further increase activity. A study on structurally related 16α,17α-acetal glucocorticoids showed that a 6α,9α-difluoro derivative was 3 times more active than triamcinolone acetonide and 11 times more active than dexamethasone in an in vivo rat model of topical anti-inflammatory activity [1].

Anti-inflammatory Potency (Class)
Class-level inference
11-fold increase vs. dexamethasone (by class)
Context-dependent potency ranking in topical models
Rat ear edema model; class inference for 6α,9α-difluoro motif
Anti-inflammatory Glucocorticoid Receptor Drug Design

Key Intermediate for Difluprednate Synthesis

6-alpha-Fluoro-isoflupredone (CAS 806-29-1) is a documented and specific intermediate in the synthesis of difluprednate, a highly potent topical corticosteroid [1]. The 6α-fluoro group is not a labile protecting group but is part of the final pharmacophore. This is a direct, verifiable use case that is not shared by the vast majority of other corticosteroids.

Synthetic Intermediate Utility
Direct head-to-head comparison
Documented intermediate for difluprednate
Specific to difluprednate synthetic route
Patent-defined synthetic pathway
Synthetic Chemistry Drug Manufacturing Intermediate

6-alpha-Fluoro-isoflupredone: Validated Applications


Synthesis of High-Potency Topical Corticosteroids

6-alpha-Fluoro-isoflupredone is the crucial intermediate for the multi-step synthesis of difluprednate and other 6α,9α-difluorinated corticosteroids. Its procurement is essential for any laboratory or manufacturing facility producing these high-value pharmaceuticals, as established in patent literature [1]. The compound's specific 6α-fluorine atom is a non-labile structural element required for the final drug's enhanced potency and unique pharmacological profile.

SAR Studies of Fluorinated Corticosteroids

The compound serves as a key comparator in SAR studies investigating the impact of 6α-fluorination on glucocorticoid and mineralocorticoid receptor binding, transactivation, and selectivity. Its known property of increasing mineralocorticoid activity [1] makes it a valuable tool for dissecting the molecular basis of steroid-receptor interactions, particularly when contrasted with 9α-fluorinated analogs like dexamethasone, which exhibit pure glucocorticoid effects [2].

Analytical Reference Standard for QC and Forensics

Due to its defined structure and availability, 6-alpha-Fluoro-isoflupredone is used as a reference standard in analytical chemistry. It is employed in methods such as the simultaneous determination of multiple glucocorticoids in complex matrices (e.g., cosmetics) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. Its unique chromatographic and mass spectrometric properties enable its specific identification and quantification alongside other corticosteroids.

In Vitro Corticosteroid Pharmacology Studies

As a well-defined difluorinated glucocorticoid, 6-alpha-Fluoro-isoflupredone can be utilized as a test compound in in vitro cell-based assays to study anti-inflammatory mechanisms, such as the suppression of pro-inflammatory cytokines [1]. Its distinct receptor activation profile, inferred from its 6α-fluoro group [2], allows researchers to probe specific signaling pathways and differentiate its effects from those of less potent or less selective analogs like prednisolone.

Application
Selection Property
Validation Focus
Synthesis of difluprednate and 6α-fluoro corticosteroids
6α-fluoro pharmacophore integrity
Retention of 6α-fluorine in final product
Corticosteroid receptor SAR studies
Distinct MC/GC receptor activation profile
Receptor transactivation selectivity review
Analytical reference standard
Unique chromatographic and MS signature
Method specificity verification
In vitro pharmacology pathway studies
6α,9α-difluoro impact on inflammatory pathways
Cytokine suppression endpoint review

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